1-Benzhydryl-3-iodoazetidine
Overview
Description
1-Benzhydryl-3-iodoazetidine is a compound that falls within the class of azetidines, which are four-membered nitrogen-containing heterocycles. These structures are of interest in medicinal chemistry due to their biological activity and their use as building blocks in organic synthesis. The presence of the benzhydryl group and the iodo substituent in 1-benzhydryl-3-iodoazetidine suggests potential reactivity for further functionalization and incorporation into more complex molecules.
Synthesis Analysis
The synthesis of related azetidine derivatives has been explored in various studies. For instance, the synthesis of 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols involves the imination of 1-benzhydryl-2-methoxymethylazetidin-3-one, followed by alkylation and hydrolysis to introduce substituents at the C-2 and C-4 positions with cis stereochemistry . Although this does not directly describe the synthesis of 1-benzhydryl-3-iodoazetidine, it provides insight into the manipulation of azetidine rings and the introduction of substituents adjacent to the nitrogen atom.
Molecular Structure Analysis
The molecular structure of azetidine derivatives can be elucidated using techniques such as single crystal X-ray diffraction analysis. This method was used to confirm the structure and stereochemistry of synthesized azetidinols . While the specific structure of 1-benzhydryl-3-iodoazetidine is not detailed, the general approach to determining the configuration of azetidine derivatives is applicable.
Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions. For example, the synthesis of 3,4-dihydro-2H-1,4-benzoxazines involves iodocyclization, a reaction that could potentially be relevant to the synthesis or functionalization of 1-benzhydryl-3-iodoazetidine . Additionally, the oxidative cyclization of benzil bis(aroylhydrazones) to form substituted 1,2,3-triazoles involves iodine , indicating that iodine can act as an oxidizing agent in the cyclization of aromatic compounds, which may be applicable to reactions involving the iodo group in 1-benzhydryl-3-iodoazetidine.
Physical and Chemical Properties Analysis
Scientific Research Applications
Halogen Bonding Organocatalysts
1-Benzhydryl-3-iodoazetidine has been explored in the context of halogen bonding in organocatalysis. Iodine(III) derivatives, including compounds like 1-Benzhydryl-3-iodoazetidine, demonstrate effectiveness as versatile reagents in organic synthesis. Their role in Lewis acidic organocatalysis, particularly through halogen bonding, is notable. For instance, they have been used in the solvolysis of benzhydryl chloride and the Diels-Alder reaction of cyclopentadiene with methyl vinyl ketone, showcasing their catalytic potential in these chemical transformations (Heinen et al., 2018).
Synthesis of α-Benzyl Azetidine Derivatives
Another significant application is in the regioselective α-benzylation of 3-iodoazetidine via Suzuki cross-coupling. This process efficiently synthesizes a range of α-benzyl azetidine derivatives with high regioselectivity. This synthesis highlights the chemical's versatility in creating complex molecular structures with potential implications in medicinal and organic chemistry (Qiu et al., 2019).
Synthesis of Azetidine Derivatives
1-Benzhydryl-3-iodoazetidine also finds use in the synthesis of various azetidine derivatives. For example, research has delved into creating 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols through regio- and stereoselective alkylation. This process involves manipulating the azetidine structure to achieve specific configurations, illustrating the compound's utility in complex synthetic pathways (Salgado et al., 2002).
Halogen Bonding in Graphitic Surfaces
The compound's derivatives also find applications in surface chemistry, specifically in modifying graphitic surfaces. Azide-modified graphitic surfaces prepared by reaction with iodine azide, a derivative of 1-Benzhydryl-3-iodoazetidine, demonstrate the capacity for covalent attachment of alkyne-terminated molecules. This highlights its potential use in surface functionalization and material science applications (Devadoss & Chidsey, 2007).
Safety And Hazards
properties
IUPAC Name |
1-benzhydryl-3-iodoazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16IN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCVAYQWXMWFLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428546 | |
Record name | 1-benzhydryl-3-iodoazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-iodoazetidine | |
CAS RN |
125735-40-2 | |
Record name | 1-benzhydryl-3-iodoazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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